

Unraveling the Stereochemistry of α -D-Allofuranose: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha*-D-allofuranose

Cat. No.: B12663584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of α -D-allofuranose. D-Allose, a C3 epimer of D-glucose, is a rare aldohexose sugar with unique physicochemical and biological properties, making its structural characterization crucial for applications in glycobiology and medicinal chemistry. This document outlines the key spectroscopic and crystallographic techniques, presents compiled quantitative data, and details the experimental protocols necessary for the unambiguous determination of the structure and conformation of its α -furanose form.

Spectroscopic and Physical Data

The structural elucidation of α -D-allofuranose relies on a combination of techniques that probe its connectivity, stereochemistry, and three-dimensional shape. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical property measurements.

Table 1: ^{13}C NMR Chemical Shift Data for D-Allose Isomers

This table presents the ^{13}C NMR chemical shifts for the different isomeric forms of D-Allose in aqueous solution. The furanose forms are minor components in the equilibrium.[\[1\]](#)

Carbon Atom	α -pyranose (ppm)	β -pyranose (ppm)	α -furanose (ppm)	β -furanose (ppm)
C1	94.3	94.9	97.5	102.3
C2	68.6	72.8	Not Reported	Not Reported
C3	73.2	72.7	Not Reported	Not Reported
C4	67.6	68.3	Not Reported	Not Reported
C5	68.3	75.1	Not Reported	Not Reported
C6	62.3	62.8	Not Reported	Not Reported

Note: Data for D-

[1-¹³C]allose in

D₂O at 75 MHz.

Chemical shifts

may vary slightly

with

experimental

conditions.[1]

Table 2: Mass Spectrometry Data for D-(+)-Allose Derivative

This table summarizes the mass spectrometry data for the trimethylsilyl (TMS) derivative of D-(+)-Allose, obtained via Gas Chromatography-Electron Impact-Time of Flight (GC-EI-TOF) Mass Spectrometry.[2]

Parameter	Value
Derivative	n-Trimethylsilyl (TMS)
Ionization Mode	Electron Impact (EI)
Mass Analyzer	Time of Flight (TOF)
Retention Time	725.844 sec
Major Fragment Ions (m/z)	73, 103, 129, 147, 205, 319

Table 3: Physical Properties of a Key α -D-Allofuranose Derivative

This table lists the physical properties of 1,2:5,6-Di-O-isopropylidene- α -D-allofuranose, a common synthetic intermediate.

Property	Value	Reference
CAS Number	2595-05-3	[3]
Molecular Formula	C ₁₂ H ₂₀ O ₆	[3]
Molecular Weight	260.28 g/mol	[3]
Melting Point	73-76 °C	[3]
Optical Activity ([α] ²⁵ /D)	+36° (c = 1 in chloroform)	[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of α -D-allofuranose. The following sections provide protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of carbohydrates in solution, including anomeric configuration and ring conformation.

Sample Preparation:

- Weigh approximately 10-20 mg of the D-allose sample.
- Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D_2O). Ensure complete dissolution.[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.
- Optionally, add a reference standard such as DSS or TSP for precise chemical shift referencing.

Instrumentation and Data Acquisition:

- A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution of the complex proton spectrum.
- 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is 10-12 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for detecting the minor furanose forms.
- ^{13}C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.[\[1\]](#) Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.[\[1\]](#)
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish 1H - 1H spin-spin coupling networks and identify neighboring protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and ^{13}C atoms, aiding in the assignment of the carbon skeleton.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) 1H - ^{13}C correlations, useful for assigning quaternary carbons and confirming glycosidic linkages in derivatives.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for conformational analysis.

Mass Spectrometry (MS)

MS provides information on the molecular weight and elemental composition of the molecule and its fragments.

Sample Preparation (for GC-MS of TMS derivative):

- A small, dry sample of D-allose is derivatized using a suitable silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).
- The reaction mixture is heated to ensure complete derivatization.
- The derivatized sample is then diluted in an appropriate solvent for injection into the GC-MS.

Instrumentation and Data Acquisition:

- Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., CP-SIL 8 CB) to separate the anomers.[2]
- Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which causes extensive fragmentation, providing a characteristic fingerprint for the molecule.
- Mass Analyzer: A Time of Flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of dry D-allose sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place the mixture into a die and apply pressure to form a transparent or translucent pellet.
- Place the pellet in a sample holder for analysis.

Data Acquisition:

- Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
- Characteristic absorption bands for hydroxyl (O-H), alkyl (C-H), and ether (C-O) functional groups are expected.

X-ray Crystallography

While a crystal structure for the unprotected α -D-allofuranose is not readily available, the general protocol for obtaining such data for a derivative is as follows. Crystal structures for derivatives such as 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene- α -D-allofuranose and 3-deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene- α -D-allofuranose have been reported, confirming the furanose ring conformation in the solid state. [4][5][6]

Crystal Growth:

- Dissolve the purified compound in a suitable solvent or solvent mixture to achieve a supersaturated solution.
- Allow the solvent to evaporate slowly, or use vapor diffusion or cooling methods to promote the growth of single crystals of suitable size and quality.

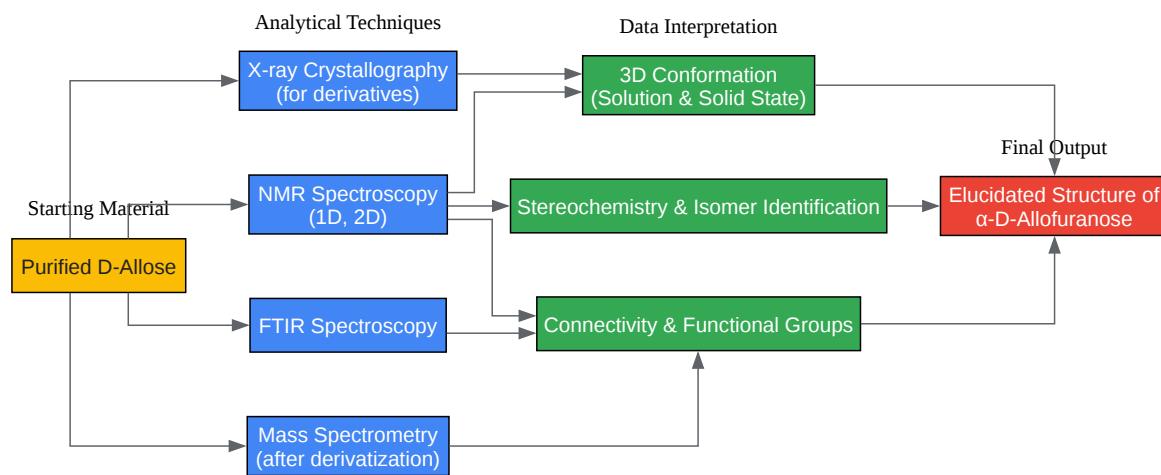
Data Collection and Structure Refinement:

- Mount a suitable single crystal on a goniometer head.
- Place the crystal in an X-ray diffractometer and cool it with a stream of cold nitrogen.
- Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
- Process the diffraction data to determine the unit cell dimensions and space group.

- Solve the phase problem to generate an electron density map.
- Build and refine an atomic model that fits the electron density map to obtain the final crystal structure.

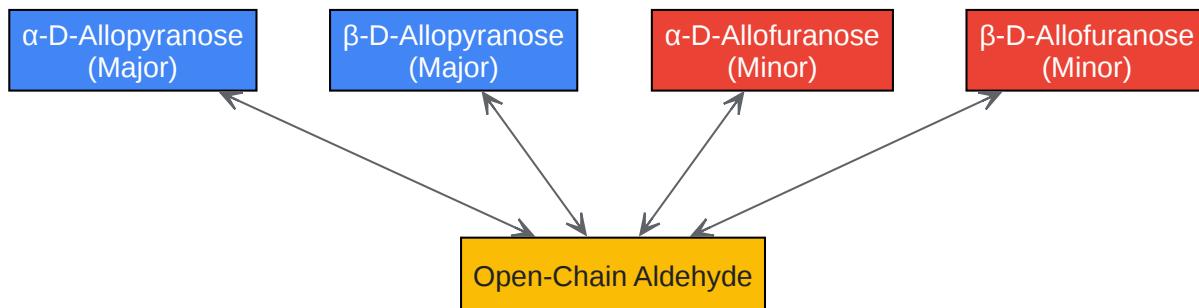
Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of α -D-allofuranose and the tautomeric equilibrium of D-allose in solution.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural elucidation of α -D-allofuranose.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. massbank.eu [massbank.eu]
- 3. 1,2:5,6-双-O-异丙叉基- α -D-异呋喃糖 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Crystal structure of 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene- α -d-allofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Crystal structure of 3-deoxy-3-nitromethyl-1,2:5,6-di-O-isopropylidene- α -d-allofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Stereochemistry of α -D-Allofuranose: A Technical Guide to Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12663584#alpha-d-allofuranose-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com